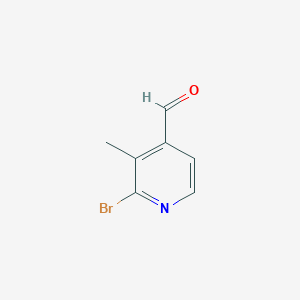![molecular formula C44H74S2Si2Sn2 B12956122 Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12956122.png)
Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[106003,1004,8013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane is a complex organometallic compound It features a unique structure with multiple rings and heteroatoms, including tin and silicon
Métodos De Preparación
The synthesis of Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane involves multiple steps. The synthetic route typically starts with the preparation of the core pentacyclic structure, followed by the introduction of the hexyl groups and the stannyl and disilapentacyclo moieties. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to prevent oxidation and degradation of the intermediate compounds.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tin or silicon species.
Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve metal ion interactions.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique properties.
Mecanismo De Acción
The mechanism by which Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to fit into specific binding sites, modulating the activity of target molecules.
Comparación Con Compuestos Similares
Compared to other similar compounds, Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane stands out due to its unique pentacyclic structure and the presence of both tin and silicon atoms. Similar compounds include:
Tricyclo[5.4.0.0(2,8)]undec-9-ene, 2,6,6,9-tetramethyl-: This compound has a simpler tricyclic structure and lacks the tin and silicon atoms.
15-Bromo-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6-carbaldehyde: This compound is similar in structure but contains a bromine atom and a carbaldehyde group instead of the stannyl and disilapentacyclo moieties.
These comparisons highlight the uniqueness of Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[106003,1004,8
Propiedades
Fórmula molecular |
C44H74S2Si2Sn2 |
|---|---|
Peso molecular |
960.8 g/mol |
Nombre IUPAC |
trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane |
InChI |
InChI=1S/C38H56S2Si2.6CH3.2Sn/c1-5-9-13-17-25-41(26-18-14-10-6-2)33-21-23-39-37(33)31-30-36-32(29-35(31)41)38-34(22-24-40-38)42(36,27-19-15-11-7-3)28-20-16-12-8-4;;;;;;;;/h21-22,29-30H,5-20,25-28H2,1-4H3;6*1H3;; |
Clave InChI |
ZXGMNVMWPDONRI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Si]1(C2=CC3=C(C=C2C4=C1C=C(S4)[Sn](C)(C)C)[Si](C5=C3SC(=C5)[Sn](C)(C)C)(CCCCCC)CCCCCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12956043.png)










![8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956124.png)

![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B12956136.png)
